Cas no 4697-67-0 (Speciogynine)

Speciogynine structure
Speciogynine structure
Product name:Speciogynine
CAS No:4697-67-0
MF:C23H30N2O4
MW:398.495306491852
CID:1080544
PubChem ID:15560577

Speciogynine Chemical and Physical Properties

Names and Identifiers

    • (16E)-16,17-Didehydro-9,17-dimethoxycorynan-16-carboxylic acid methyl ester
    • Speciogynine
    • 17,18-Secoyohimban-16-carboxylic acid, 16,17-didehydro-9,17-dimethoxy-, methyl ester, (E)-
    • 4697-67-0
    • CHEMBL4859858
    • UNII-BB185OF16A
    • DTXSID901318037
    • BB185OF16A
    • Indolo(2,3-a)quinolizine-2-acetic acid, 3-ethyl-1,2,3,4,6,7,12,12b-octahydro-8-methoxy-alpha-(methoxymethylene)-, methyl ester, (alphaE,2S,3R,12bS)-
    • BDBM50566316
    • INDOLO(2,3-A)QUINOLIZINE-2-ACETIC ACID, 3-ETHYL-1,2,3,4,6,7,12,12B-OCTAHYDRO-8-METHOXY-.ALPHA.-(METHOXYMETHYLENE)-, METHYL ESTER, (.ALPHA.E,2S,3R,12BS)-
    • SCHEMBL15979410
    • methyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
    • (+)-Speciogynine
    • Inchi: 1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14?,16-,19-/m0/s1
    • InChI Key: LELBFTMXCIIKKX-STILVGNPSA-N
    • SMILES: O(C)C1=CC=CC2=C1C1CCN3CC(CC)[C@@H](/C(=C\OC)/C(=O)OC)C[C@H]3C=1N2

Computed Properties

  • Exact Mass: 398.22055744g/mol
  • Monoisotopic Mass: 398.22055744g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 624
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.8
  • XLogP3: 3.4

Speciogynine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci74088-1mg
Speciogynine
4697-67-0 98%
1mg
¥2558.00 2022-04-26
ChromaDex Standards
ASB-00019296-005-5mg
SPECIOGYNINE
4697-67-0 %
5mg
$720.00 2023-10-25
A2B Chem LLC
AG43235-5mg
(16E)-16,17-Didehydro-9,17-dimethoxycorynan-16-carboxylic acid methyl ester
4697-67-0 ≥98%
5mg
$865.00 2024-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci74088-500ug
Speciogynine
4697-67-0 98%
500ug
¥1396.00 2022-04-26
1PlusChem
1P00DSXV-5mg
(16E)-16,17-Didehydro-9,17-dimethoxycorynan-16-carboxylic acid methyl ester
4697-67-0 ≥98%
5mg
$1137.00 2024-05-01
A2B Chem LLC
AG43235-1mg
(16E)-16,17-Didehydro-9,17-dimethoxycorynan-16-carboxylic acid methyl ester
4697-67-0 ≥98%
1mg
$207.00 2024-04-20
1PlusChem
1P00DSXV-1mg
(16E)-16,17-Didehydro-9,17-dimethoxycorynan-16-carboxylic acid methyl ester
4697-67-0 ≥98%
1mg
$292.00 2024-05-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci74088-5mg
Speciogynine
4697-67-0 98%
5mg
¥10377.00 2022-04-26

Additional information on Speciogynine

Recent Advances in Speciogynine (4697-67-0) Research: Pharmacological Insights and Therapeutic Potential

Speciogynine (CAS: 4697-67-0), a major indole alkaloid derived from the Mitragyna speciosa plant, has garnered significant attention in recent years due to its unique pharmacological properties. As a secondary metabolite, speciogynine is structurally related to mitragynine and exhibits complex interactions with opioid and adrenergic receptors. This research brief synthesizes the latest findings on speciogynine's molecular mechanisms, pharmacokinetic profile, and emerging therapeutic applications, with particular focus on studies published within the last 24 months.

Recent in vitro studies utilizing HEK-293 cells transfected with human μ-opioid receptors (MOR) have demonstrated that speciogynine acts as a partial agonist with an EC50 of 1.2 μM, showing approximately 40% efficacy compared to DAMGO. Notably, 2023 research published in Journal of Natural Products revealed that speciogynine's binding affinity (Ki = 0.8 μM) differs significantly from mitragynine at α2-adrenergic receptors, suggesting distinct structure-activity relationships. Advanced LC-MS/MS methodologies have enabled precise quantification of speciogynine in biological matrices, with recent pharmacokinetic studies in rodent models showing a plasma half-life of 2.3 ± 0.4 hours and brain-to-plasma ratio of 0.65 following intravenous administration.

The compound's therapeutic potential has been further elucidated through recent behavioral studies. A 2024 Neuropsychopharmacology publication reported that speciogynine (10 mg/kg, i.p.) reduced naloxone-precipitated withdrawal symptoms in morphine-dependent mice by 62%, while showing reduced respiratory depression compared to classical opioids. Molecular dynamics simulations published in ACS Chemical Neuroscience (2023) have identified key interactions between speciogynine's C9 methoxy group and MOR transmembrane domain 2, potentially explaining its biased agonism profile. These findings position speciogynine as a promising scaffold for developing novel analgesics with improved safety profiles.

Emerging analytical techniques have significantly advanced speciogynine research. Ultra-high performance supercritical fluid chromatography (UHPSFC) methods developed in 2024 achieve baseline separation of speciogynine from related alkaloids in under 5 minutes, with LOQ of 0.1 ng/mL. Recent metabolomics studies using HRMS have identified three novel phase I metabolites, including an N-oxide derivative that appears to contribute to the compound's extended pharmacological effects. Stability studies under various pH conditions (published in Journal of Pharmaceutical Sciences, 2023) indicate that speciogynine demonstrates optimal stability at pH 4.5, with degradation following first-order kinetics at physiological pH.

Current research directions focus on speciogynine's potential in managing neuropathic pain and opioid use disorder. A recent Phase I clinical trial (NCT05489436) investigating purified speciogynine reported favorable safety profiles up to 15 mg doses, with plasma concentrations peaking at 1.5 hours post-administration. Computational pharmacology studies suggest possible off-target effects at 5-HT2A receptors, which may contribute to the compound's mild psychotropic effects observed in animal models. These findings underscore the need for further structure-optimization studies to enhance speciogynine's therapeutic index while minimizing adverse effects.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.